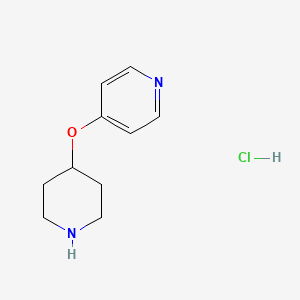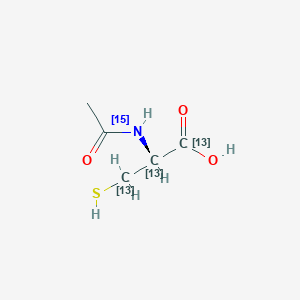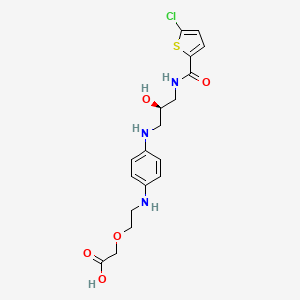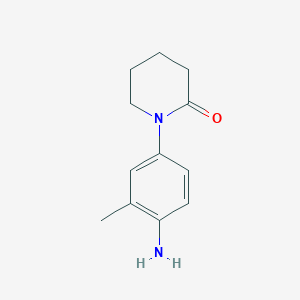![molecular formula C14H23N5O2 B13842478 acetic acid;2-[(Z)-[4-(diethylamino)phenyl]methylideneamino]guanidine](/img/structure/B13842478.png)
acetic acid;2-[(Z)-[4-(diethylamino)phenyl]methylideneamino]guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Diethylaminobenzylideneamino)guanidine Acetic Acid Salt is a chemical compound with the molecular formula C13H21N5O2. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is often used as a reagent in biochemical studies and has unique properties that make it valuable for specific industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Diethylaminobenzylideneamino)guanidine Acetic Acid Salt typically involves the reaction of 4-diethylaminobenzaldehyde with guanidine in the presence of acetic acid. The reaction is carried out under controlled conditions, usually at a temperature range of 50-70°C, to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of N-(4-Diethylaminobenzylideneamino)guanidine Acetic Acid Salt involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place. The compound is produced in bulk quantities and is often supplied to research laboratories and pharmaceutical companies.
化学反应分析
Types of Reactions
N-(4-Diethylaminobenzylideneamino)guanidine Acetic Acid Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are often conducted in polar solvents like ethanol or dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new compounds with different functional groups.
科学研究应用
N-(4-Diethylaminobenzylideneamino)guanidine Acetic Acid Salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in biochemical assays and studies involving enzyme kinetics.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
作用机制
The mechanism of action of N-(4-Diethylaminobenzylideneamino)guanidine Acetic Acid Salt involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- N-(4-Diethylaminobenzylideneamino)guanidine Hydrochloride
- N-(4-Diethylaminobenzylideneamino)guanidine Sulfate
- N-(4-Diethylaminobenzylideneamino)guanidine Phosphate
Uniqueness
N-(4-Diethylaminobenzylideneamino)guanidine Acetic Acid Salt is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Compared to its analogs, this compound may exhibit different solubility, stability, and reactivity profiles, making it suitable for particular applications in research and industry.
属性
分子式 |
C14H23N5O2 |
|---|---|
分子量 |
293.36 g/mol |
IUPAC 名称 |
acetic acid;2-[(Z)-[4-(diethylamino)phenyl]methylideneamino]guanidine |
InChI |
InChI=1S/C12H19N5.C2H4O2/c1-3-17(4-2)11-7-5-10(6-8-11)9-15-16-12(13)14;1-2(3)4/h5-9H,3-4H2,1-2H3,(H4,13,14,16);1H3,(H,3,4)/b15-9-; |
InChI 键 |
IYYZCGRQALYESA-SOCRLDLMSA-N |
手性 SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N\N=C(N)N.CC(=O)O |
规范 SMILES |
CCN(CC)C1=CC=C(C=C1)C=NN=C(N)N.CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



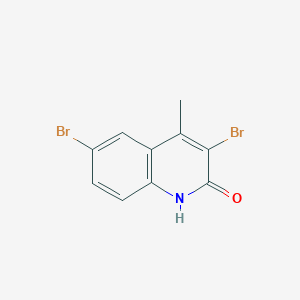
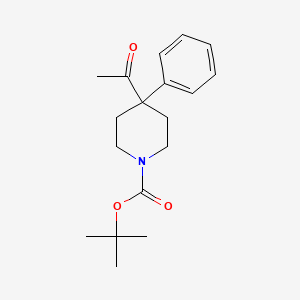
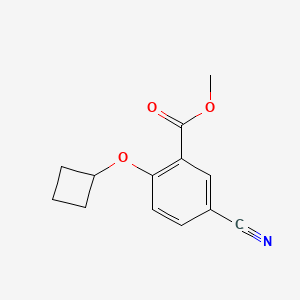
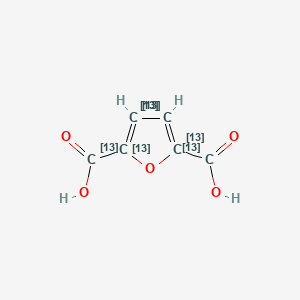

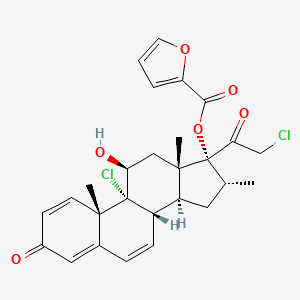

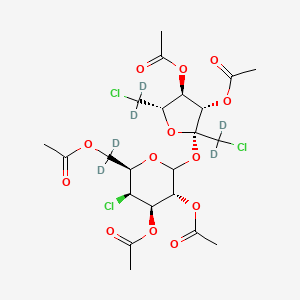
![1,4-Bis(benzyloxy)cyclohexane; 1,1'-[1,4-Cyclohexanediylbis(oxymethylene)]bisbenzene](/img/structure/B13842455.png)
